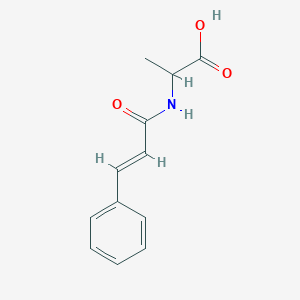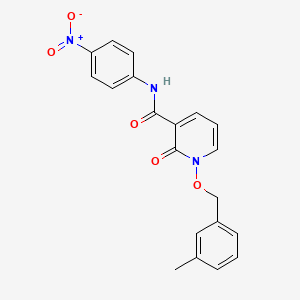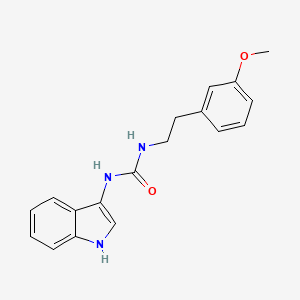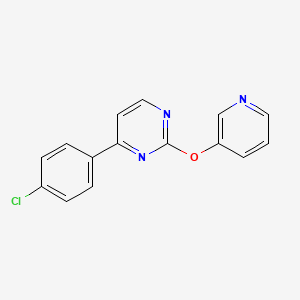
4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine” is a chemical compound with the molecular formula C15H10ClN3O . It’s a pyrimidine derivative, a class of compounds that exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization processes or domino reactions . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine” consists of a pyrimidine ring attached to a pyridine ring via an oxygen atom, and a chlorophenyl group .科学的研究の応用
Synthesis and Biological Applications
Research has shown that pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. One study demonstrates the design and synthesis of novel pyrimidine derivatives with potent anti-inflammatory and analgesic activities. This study highlights the importance of the substituent nature on the pyrimidine ring in determining the compound's biological activities, with chlorophenyl substitution showing significant potency (Muralidharan, S. James Raja, Asha Deepti, 2019).
Material Science and Optics
In the realm of material science, pyrimidine derivatives have found applications in nonlinear optics (NLO), a field that deals with the interaction of light with materials in a nonlinear manner. A comparative study between DFT/TDDFT and experimental data on thiopyrimidine derivatives, which are closely related to pyrimidine structures, reveals their promising applications in medicine and NLO fields. These compounds, especially with chlorophenyl groups, have been shown to exhibit considerable NLO character, recommending their use in optoelectronic high-tech applications (A. Hussain et al., 2020).
Antimicrobial and Anticancer Properties
The synthesis of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and their evaluation as antibacterial agents demonstrate the significance of pyrimidine-based compounds in developing new pharmaceuticals. The study indicates that the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings, such as chlorophenyl, are critical for the antibacterial activity of these compounds (J. Cieplik, Małgorzata Raginia, J. Pluta, O. Gubrynowicz, I. Bryndal, T. Lis, 2008).
Additionally, an environmentally friendly, one-pot ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported. The in-vitro anticancer activities of these compounds against various human tumor cell lines highlight the potential of chlorophenyl-pyrimidine derivatives in anticancer drug development. Among the synthesized derivatives, one compound with a 3-hydroxy-4-methoxyphenyl substituent showed the highest GI50 values across multiple cancer cell lines, underscoring the impact of substituents on the pyrimidine core's therapeutic efficacy (S. Tiwari et al., 2016).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-pyridin-3-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-11(4-6-12)14-7-9-18-15(19-14)20-13-2-1-8-17-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVJFAWXQLAENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


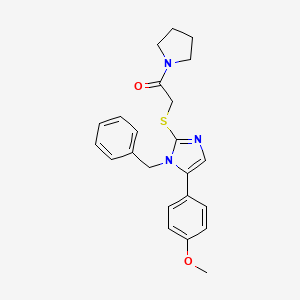
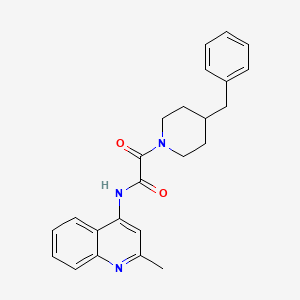
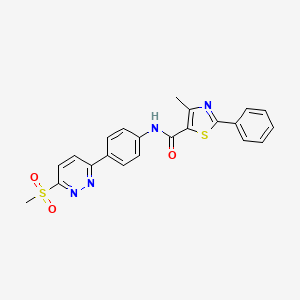
![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)
![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)
![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)
![N-(2,4-dimethylphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2674374.png)
ammoniumolate](/img/structure/B2674375.png)
